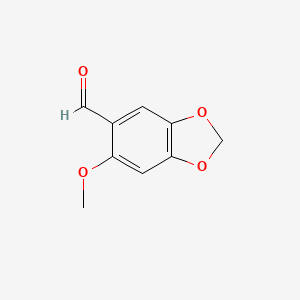

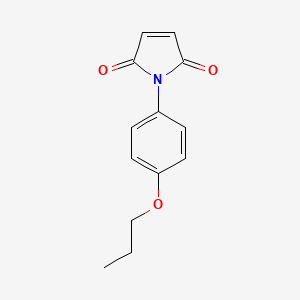

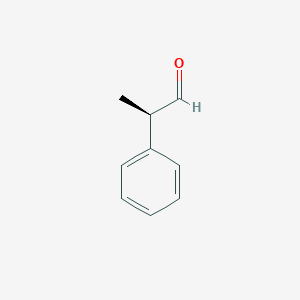

(R)-2-phenylpropanal

Übersicht

Beschreibung

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

(R)-2-phenylpropanal has significant applications in the field of asymmetric synthesis and catalysis. For instance, it's used in the asymmetric hydroformylation of olefins, where polymer-immobilized chiral phosphine-phosphite–Rh(I) complexes catalyze the formation of 2- and 3-phenylpropanals. This process achieves high catalytic activity, regio-, and enantioselectivities, and allows for recovery and reuse of the catalyst. It's particularly effective for styrene, yielding 2-phenylpropanal with high R enantiomeric excess, demonstrating the compound's utility in creating chiral building blocks for pharmaceuticals and fine chemicals (Nozaki et al., 1999).

Chiroptical Properties and Nanocluster Synthesis

The compound's chiroptical properties are harnessed in the enantioselective synthesis of chiral nanoclusters. Research has successfully achieved the enantioselective synthesis of chiral Au38 nanoclusters using chiral 2-phenylpropane-1-thiol as the ligand. These nanoclusters exhibit distinct circular dichroism (CD) spectra, indicating potential applications in chiral sensing and catalysis due to their chiroptical responses (Xu et al., 2014).

Self-Assembled Monolayers (SAMs) and Surface Chemistry

(R)-2-phenylpropanal derivatives are used in creating self-assembled monolayers (SAMs) on gold surfaces, offering insights into surface chemistry and molecular interactions. The synthesis of these derivatives and their application in forming SAMs provides valuable information regarding the influence of branching on the structure, packing, wetting, and stability of SAMs. This has implications for various applications, including sensor technology and surface engineering (Rittikulsittichai et al., 2017).

Safety And Hazards

This would involve a study of the compound’s toxicity, its potential for causing harm to humans or the environment, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of areas for future research, such as potential applications of the compound, or ways in which its synthesis or properties could be improved.

Relevant Papers : This would involve a review of the scientific literature to find papers that have been published on the compound. These papers would be analyzed and their findings summarized.

Eigenschaften

IUPAC Name |

(2R)-2-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVAERDLDAZARL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-phenylpropanal | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.